molecular formula C13H17N3O5 B12909687 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide CAS No. 6960-60-7

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide

Cat. No.: B12909687
CAS No.: 6960-60-7
M. Wt: 295.29 g/mol
InChI Key: WKWJJRZYLHOQJI-GIDUJCDVSA-N
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Description

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide is a complex organic compound with the molecular formula C13H17N3O5. This compound is part of the benzofuran family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide typically involves the condensation of 4,6,7-trimethoxy-2,3-dihydrobenzofuran-5-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4,6,7-Trimethoxy-2,3-dihydrobenzofuran-5-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific signaling pathways .

Properties

CAS No.

6960-60-7

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

[(E)-(4,6,7-trimethoxy-2,3-dihydro-1-benzofuran-5-yl)methylideneamino]urea

InChI

InChI=1S/C13H17N3O5/c1-18-9-7-4-5-21-11(7)12(20-3)10(19-2)8(9)6-15-16-13(14)17/h6H,4-5H2,1-3H3,(H3,14,16,17)/b15-6+

InChI Key

WKWJJRZYLHOQJI-GIDUJCDVSA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1CCO2)OC)OC)/C=N/NC(=O)N

Canonical SMILES

COC1=C(C(=C(C2=C1CCO2)OC)OC)C=NNC(=O)N

Origin of Product

United States

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